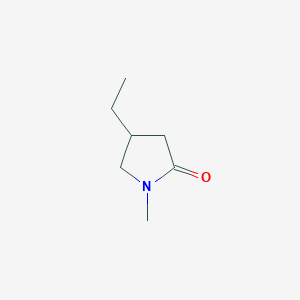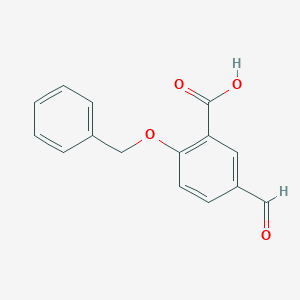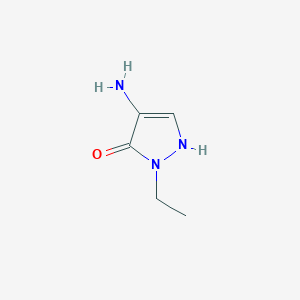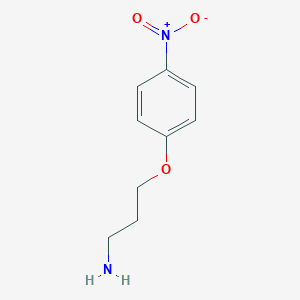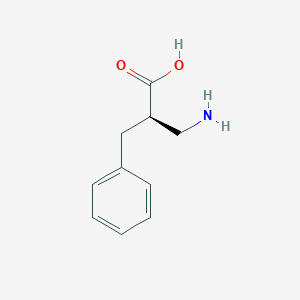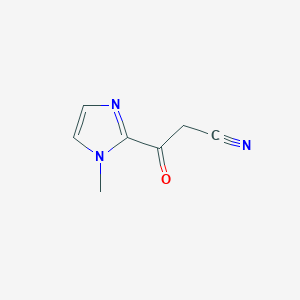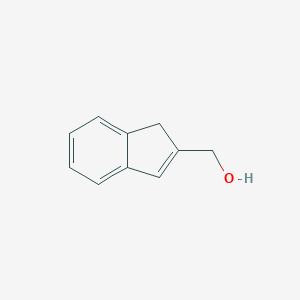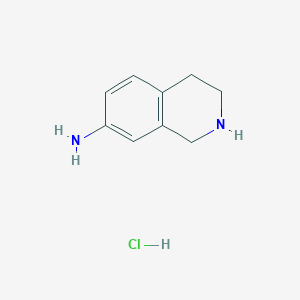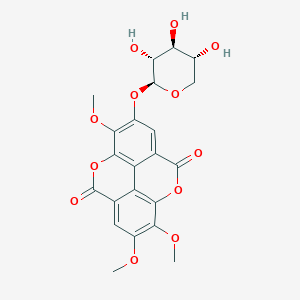
3,7-Di-O-methylducheside A
Vue d'ensemble
Description
3,7-Di-O-methylducheside A is a compound with the molecular formula C22H20O12 and a molecular weight of 476.4 g/mol . It is a type of phenol and is found in the roots of Diplopanax stachyanthus . It is also an ethyl acetate extract of Psittacanthus cucullaris .
Physical and Chemical Properties Analysis
This compound is a powder . It has a predicted boiling point of 804.2±65.0 °C and a predicted density of 1.625±0.06 g/cm3 .Applications De Recherche Scientifique
Advancements in Nanoparticle Synthesis : The development of new materials, including novel compounds, is crucial in various industries and technologies. This is exemplified in the electronics industry, where new materials have driven significant advancements (Cushing, Kolesnichenko, & O'Connor, 2004).
Methylation Techniques in Pharmaceutical Research : In pharmaceutical research, methods for effectively adding methyl groups to molecules are essential. Techniques for methylation, particularly adjacent to nitrogen or aryl rings, have significant implications for drug development (Vasilopoulos, Krska, & Stahl, 2021).
Histone Methylation and Gene Repression : Understanding the methylation of histones, such as the methylation at lysine 4 of histone H3, and its role in gene expression and repression, is crucial in molecular biology and can be relevant for the study of various compounds, including 3,7-Di-O-methylducheside A (Shi et al., 2006).
Lysine Methylation in Proteins : A method for enriching proteins modified by lysine methylation was developed, which could be relevant for understanding the modifications and interactions of various chemical compounds (Carlson et al., 2013).
Synthesis and Evaluation of Bioactive Compounds : The synthesis and evaluation of new bioactive compounds, including their potential antifungal and antimalarial activities, are critical areas of research. This could be indirectly related to understanding the properties and applications of compounds like this compound (Abu-Izneid et al., 2018).
Catalytic Synthesis Methods : The development of new methods for synthesizing compounds, such as coumarins, highlights the importance of innovative approaches in chemical synthesis, which may be relevant to the study of this compound (Gonzalez-Carrillo et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 3,7-Di-O-methylducheside A is the glycosaminoglycan chains . Glycosaminoglycans are long unbranched polysaccharides consisting of a repeating disaccharide unit. They play a crucial role in the body as they interact with proteins to regulate cell growth and the repair process .
Mode of Action
This compound stimulates the formation of glycosaminoglycan chains . This interaction results in an increase in the rate of glycosaminoglycan synthesis .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of glycosaminoglycan chains . The stimulation of this pathway leads to an increase in the formation of these chains, which are essential components of the extracellular matrix and play a vital role in cell signaling .
Result of Action
The stimulation of glycosaminoglycan chain formation by this compound can potentially influence various cellular processes. These include cell growth, proliferation, migration, and adhesion, all of which are regulated by the interaction of cells with the extracellular matrix .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3,7-Di-O-methylducheside A plays a significant role in biochemical reactions, particularly in the synthesis of glycosaminoglycans . It interacts with various enzymes and proteins to stimulate the formation of these chains . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
The effects of this compound on cells are primarily related to its role in the formation of glycosaminoglycan chains . These chains are critical components of the extracellular matrix and play a key role in cellular processes such as cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes involved in the synthesis of glycosaminoglycans . It may bind to these enzymes, leading to their activation or inhibition, and result in changes in gene expression related to glycosaminoglycan synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosaminoglycan synthesis . It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
6,7,14-trimethoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-28-10-4-7-12-13-8(21(27)33-18(12)16(10)29-2)5-11(17(30-3)19(13)34-20(7)26)32-22-15(25)14(24)9(23)6-31-22/h4-5,9,14-15,22-25H,6H2,1-3H3/t9-,14+,15-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQRDKINPINYFD-SCBIHCBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)OC5C(C(C(CO5)O)O)O)C(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)C(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


